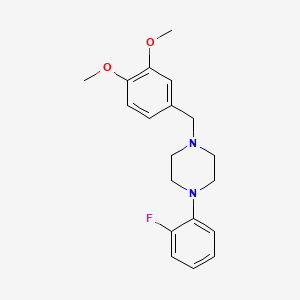![molecular formula C12H14INO3 B5741963 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid](/img/structure/B5741963.png)
2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid, also known as DIBA, is a chemical compound that has been widely used in scientific research due to its potential as an inhibitor of protein-protein interactions. DIBA has been shown to be effective in blocking the interaction between the HIV-1 integrase and the human lens epithelium-derived growth factor (LEDGF/p75), which is crucial for viral replication.
Mecanismo De Acción
The mechanism of action of 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid involves its ability to bind to the LEDGF/p75 binding site on HIV-1 integrase, thereby blocking the interaction between these two proteins. This prevents the integration of the viral genome into the host cell DNA, inhibiting viral replication. This compound has also been shown to disrupt other protein-protein interactions by binding to specific sites on the proteins involved.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has been reported to have no significant effects on cell viability or proliferation at concentrations used in experiments. However, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid in lab experiments include its high purity, ease of synthesis, and its ability to selectively inhibit protein-protein interactions. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability in vivo. Additionally, this compound may not be effective in all protein-protein interaction systems, and its specificity may need to be confirmed in each individual case.
Direcciones Futuras
For 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid research include the development of more potent and specific inhibitors of protein-protein interactions, as well as the investigation of this compound's potential as an anti-cancer agent. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Further studies are needed to explore the full potential of this compound in various disease models and to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid involves the reaction of 5-iodoanthranilic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting this compound product can be purified by recrystallization or column chromatography. This synthesis method has been reported in several studies and has been shown to yield high purity this compound.
Aplicaciones Científicas De Investigación
2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid has been used extensively in scientific research as an inhibitor of protein-protein interactions. Its ability to block the interaction between HIV-1 integrase and LEDGF/p75 has been studied extensively as a potential therapeutic target for HIV-1 infection. This compound has also been shown to inhibit the interaction between other protein-protein complexes, including those involved in cancer cell growth and metastasis.
Propiedades
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-5-iodobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c1-12(2,3)11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHZOXYQBWGCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5741884.png)



![N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5741925.png)

![N-2-adamantyl-3-[(2,4-dihydroxybenzoyl)hydrazono]butanamide](/img/structure/B5741938.png)


![benzyl 4-[(diisopropylamino)carbonyl]benzoate](/img/structure/B5741964.png)




